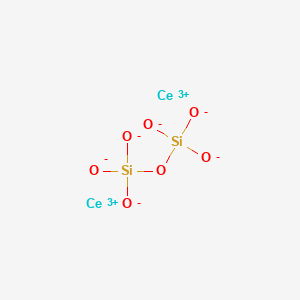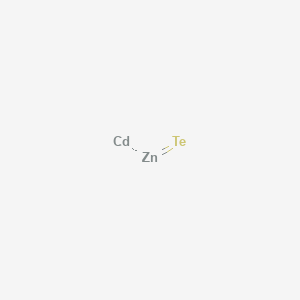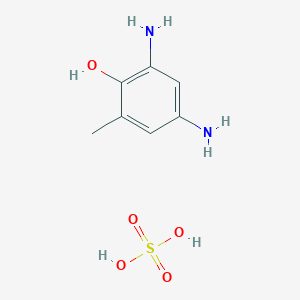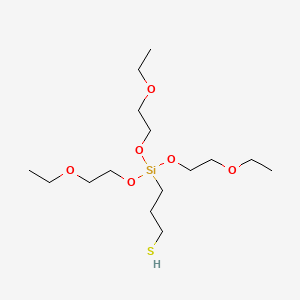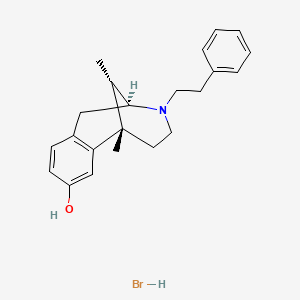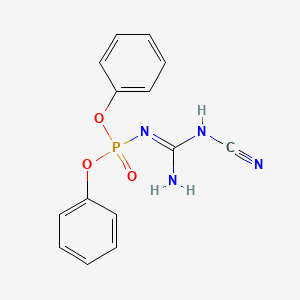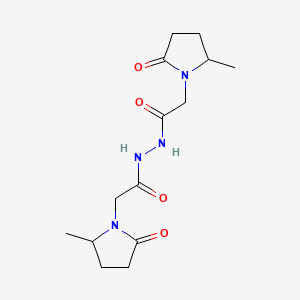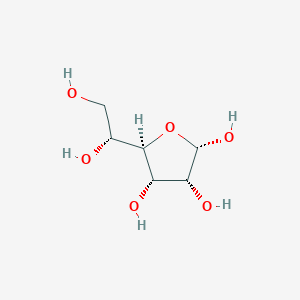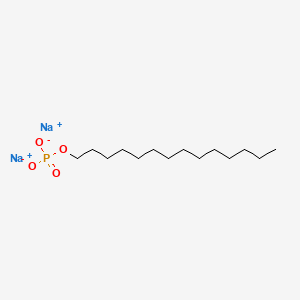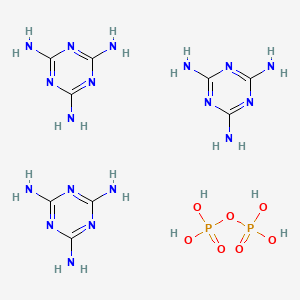
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is a chemical compound that consists of a triazine ring substituted with three amino groups and two phosphate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tri(1,3,5-triazine-2,4,6-triamine) diphosphate typically involves the trimerization of cyanamide or cyanogen chloride to form the triazine ring. The amino groups are introduced through nucleophilic substitution reactions, where cyanuric chloride reacts with ammonia or amines . The phosphate groups are then added through phosphorylation reactions using phosphoric acid or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate groups to phosphites or hypophosphites.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, phosphates, phosphites, and other related compounds .
Aplicaciones Científicas De Investigación
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tri(1,3,5-triazine-2,4,6-triamine) diphosphate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and interact with nucleic acids. The exact mechanism depends on the specific application and the target organism or system .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and as a flame retardant.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a stabilizer for chlorine.
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Utilized in coordination chemistry and as a ligand in metal-organic frameworks.
Uniqueness
Tri(1,3,5-triazine-2,4,6-triamine) diphosphate is unique due to its combination of amino and phosphate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the development of advanced materials .
Propiedades
Número CAS |
85068-66-2 |
|---|---|
Fórmula molecular |
C9H22N18O7P2 |
Peso molecular |
556.34 g/mol |
Nombre IUPAC |
phosphono dihydrogen phosphate;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/3C3H6N6.H4O7P2/c3*4-1-7-2(5)9-3(6)8-1;1-8(2,3)7-9(4,5)6/h3*(H6,4,5,6,7,8,9);(H2,1,2,3)(H2,4,5,6) |
Clave InChI |
MNOBSBCVDHHXLK-UHFFFAOYSA-N |
SMILES canónico |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



